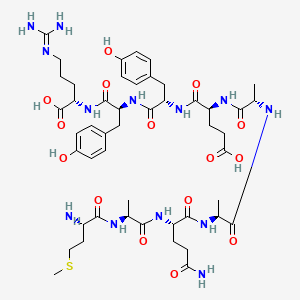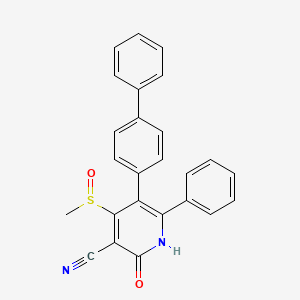
Tuberculosis inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberculosis inhibitor 5 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 5 involves several steps, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Other synthetic pathways include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Tuberculosis inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure optimal reaction rates and yields.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their anti-tuberculosis activity to identify the most potent compounds.
Applications De Recherche Scientifique
Tuberculosis inhibitor 5 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anti-tuberculosis agents.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in tuberculosis infection and resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anti-tuberculosis drugs.
Mécanisme D'action
The mechanism of action of Tuberculosis inhibitor 5 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. It inhibits the activity of enzymes involved in fatty acid and nucleotide biosynthesis, cellular metabolism, and energy utilization . By disrupting these critical processes, this compound effectively hampers the growth of the tuberculosis bacteria.
Comparaison Avec Des Composés Similaires
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
Comparison: Tuberculosis inhibitor 5 stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. Unlike traditional anti-tuberculosis drugs that often target a single enzyme or pathway, this compound offers a multi-faceted approach, potentially reducing the likelihood of resistance development .
Propriétés
Formule moléculaire |
C25H18N2O2S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28) |
Clé InChI |
NKTJEOSUIXRMAP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


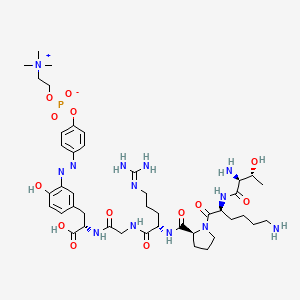
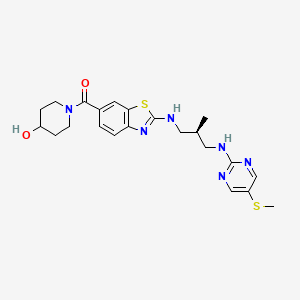
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
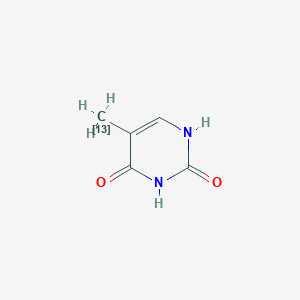
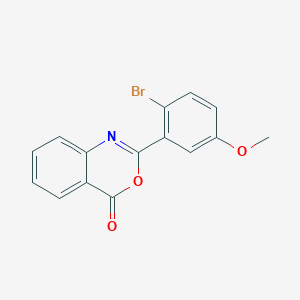
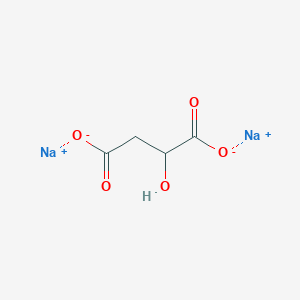
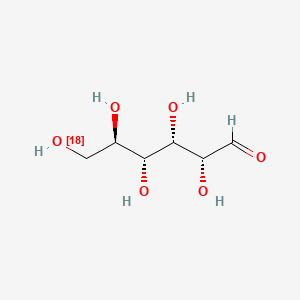

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
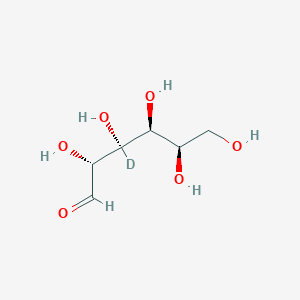
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
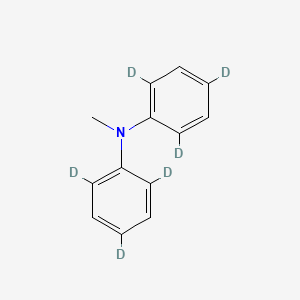
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
